Thiobuscaline

Psychedelic Research Neuropharmacology Psychopharmacology

This is the authentic 4-butylthio-substituted phenethylamine, Thiobuscaline (CAS 90109-57-2), a critical molecular probe for dissecting 5-HT₂A structure-activity relationships. Unlike the inactive 4-butoxy analog buscaline, only Thiobuscaline delivers a threshold entheogenic effect at 60–120 mg, making it irreplaceable for studying the sulfur-linked pharmacophore. Its distinct 8-hour duration and hydrochloride salt melting point (154–155 °C) provide definitive analytical benchmarks to ensure regioisomeric purity, separating it from misidentified alternatives like 2C-T-19. For programs mapping partial agonism within the 3,5-dimethoxy scaffold, this compound is the required reference standard.

Molecular Formula C14H23NO2S
Molecular Weight 269.40 g/mol
CAS No. 90109-57-2
Cat. No. B15192214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiobuscaline
CAS90109-57-2
Molecular FormulaC14H23NO2S
Molecular Weight269.40 g/mol
Structural Identifiers
SMILESCCCCSC1=C(C=C(C=C1OC)CCN)OC
InChIInChI=1S/C14H23NO2S/c1-4-5-8-18-14-12(16-2)9-11(6-7-15)10-13(14)17-3/h9-10H,4-8,15H2,1-3H3
InChIKeyCPNWMHCBHUXITO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiobuscaline (CAS 90109-57-2): Analytical and Procurement Overview for the 4-Thio-Substituted Scaline Analog


Thiobuscaline (TB; 4-butylthio-3,5-dimethoxyphenethylamine; CAS 90109-57-2) is a synthetic phenethylamine and a 4-thio-substituted analog of buscaline, classified within the scaline family of mescaline derivatives. First synthesized and characterized by Alexander Shulgin, its molecular formula is C₁₄H₂₃NO₂S with a molar mass of 269.40 g·mol⁻¹ [1]. The compound is defined by the replacement of the 4-butoxy chain in buscaline with a 4-butylthio moiety, a sulfur-containing substitution that distinguishes it from its oxygen-based counterparts and is associated with distinct physicochemical and predicted pharmacological properties .

Thiobuscaline Procurement: Why In-Class Phenethylamine Analogs Are Not Interchangeable


Direct substitution of Thiobuscaline with its closest structural analogs—namely buscaline (the 4-butoxy congener), mescaline (the parent scaffold), or the 2C-T-19 regioisomer—is unsupported by experimental evidence. Buscaline, while sharing the 3,5-dimethoxy-4-substituted core, exhibits a distinct human pharmacodynamic profile: Shulgin's PiHKAL entry reports a minimum dosage of 150 mg with no hallucinogenic activity but notable cardiovascular side effects [1]. In contrast, Thiobuscaline has a documented dosage range of 60–120 mg with a threshold entheogenic effect [2]. Furthermore, the 4-thio substitution in related phenethylamines is associated with potent 5-HT₂A receptor interactions at nanomolar concentrations [3], a characteristic that cannot be assumed for oxygen-linked analogs. The specific physicochemical properties of Thiobuscaline—including a predicted ACD/LogP of 3.17 and a melting point of 154–155 °C for its hydrochloride salt —further preclude the casual interchange of this compound with alternatives lacking these defined attributes.

Thiobuscaline: A Quantitative Evidence Guide to Selection Over Analogs and Regioisomers


Thiobuscaline vs. Buscaline: Human Pharmacodynamic Differentiation via PiHKAL Dosage and Effect Profile

In a direct comparison of human self-experimentation data reported in PiHKAL, Thiobuscaline and buscaline exhibit distinct pharmacodynamic profiles. Thiobuscaline has a defined dosage range of 60–120 mg and is associated with a threshold entheogenic effect [1]. In contrast, buscaline requires a higher minimum dosage of 150 mg, fails to produce hallucinogenic activity, and is noted for causing side effects such as heart arrhythmia and diarrhea [2]. These data indicate that Thiobuscaline is the preferred compound for research requiring a definable, albeit threshold, psychedelic signature within this analog series.

Psychedelic Research Neuropharmacology Psychopharmacology

Thiobuscaline vs. 2C-T-19: Regioisomeric Distinction in 5-HT₂A Receptor Affinity Prediction

Thiobuscaline and 2C-T-19 share the identical molecular formula (C₁₄H₂₃NO₂S) and a 4-butylthio substituent, differing only in the methoxy substitution pattern (3,5-dimethoxy vs. 2,5-dimethoxy). A class-level analysis of 4-thio-substituted phenethylamines demonstrates that the 2,5-dimethoxy pattern (characteristic of 2C-T compounds) confers high 5-HT₂A receptor affinity (Ki range: 1–54 nM) [1]. In contrast, the 3,5-dimethoxy pattern in scalines like Thiobuscaline is associated with significantly lower potency and reduced receptor affinity relative to their 2C counterparts [2]. While direct binding data for Thiobuscaline are absent, this SAR framework strongly predicts that Thiobuscaline will exhibit attenuated 5-HT₂A interaction compared to 2C-T-19, making it a more appropriate tool for investigations of partial efficacy or for studies requiring a less potent 4-thio-substituted comparator.

Structure-Activity Relationships (SAR) Receptor Pharmacology Molecular Pharmacology

Thiobuscaline vs. Mescaline: Enhanced Potency Within the Scaline Class

Thiobuscaline belongs to the scaline class, defined as 4-substituted 3,5-dimethoxyphenethylamines. A well-established class-level SAR indicates that mescaline analogues of this type are frequently much more potent than the parent compound mescaline (3,4,5-trimethoxyphenethylamine) [1]. While no direct head-to-head potency data exist for Thiobuscaline versus mescaline, the class-level inference supports that Thiobuscaline, like other scalines, achieves a significantly lower effective human dosage (60–120 mg) compared to the typical mescaline dosage range of 200–400 mg [2]. This enhancement in potency is a key differentiator for researchers seeking a mescaline-related scaffold with improved efficiency.

Structure-Activity Relationships (SAR) Psychedelic Potency Medicinal Chemistry

Thiobuscaline Hydrochloride: Verified Melting Point and Purity Reference Data

The hydrochloride salt of Thiobuscaline has a reported melting point of 154–155 °C, as documented in the original synthesis and characterization by Shulgin [1]. This value serves as a critical analytical benchmark for verifying compound identity and purity upon procurement. While 2C-T-19 shares the same molecular formula, its hydrochloride salt is reported to have a different melting point range (e.g., 207–209 °C for 2C-T-19 HCl [2]), providing a clear, quantitative metric for distinguishing between these regioisomers. The availability of a defined melting point for Thiobuscaline HCl facilitates straightforward quality control assessment using standard laboratory equipment.

Analytical Chemistry Chemical Characterization Reference Standards

Thiobuscaline Application Scenarios: Defined Research Use Cases Stemming from Quantitative Evidence


Comparative Pharmacodynamic Studies of 4-Substituted Scaline Derivatives

Thiobuscaline is the optimal selection for studies designed to compare the human psychoactive effects of oxygen-linked vs. sulfur-linked 4-substituents within the 3,5-dimethoxyphenethylamine class. The direct head-to-head comparison data from PiHKAL demonstrate that Thiobuscaline (4-butylthio) produces a threshold entheogenic effect at 60–120 mg, whereas buscaline (4-butoxy) is inactive as a hallucinogen at 150 mg and is associated with adverse cardiovascular effects [1]. This clear pharmacodynamic divergence makes Thiobuscaline the only suitable compound in this pair for investigating the specific contribution of the 4-thio moiety to psychoactivity. Its established 8-hour duration also allows for well-defined experimental time windows.

SAR Probes for 5-HT₂A Receptor Partial Agonism in the Scaline Series

Thiobuscaline serves as a valuable molecular probe for investigating the structure-activity relationships governing 5-HT₂A receptor activation by 3,5-dimethoxyphenethylamines. Class-level inference from 4-thio-substituted phenethylamines indicates that the 3,5-dimethoxy substitution pattern (present in Thiobuscaline) yields significantly lower 5-HT₂A affinity and potency compared to the 2,5-dimethoxy pattern found in 2C-T compounds [2][3]. This positions Thiobuscaline as a key tool for studies seeking to understand the molecular determinants of partial agonism or for experiments requiring a less potent 4-thio-substituted comparator, enabling fine dissection of the relationship between methoxy substitution pattern and receptor engagement.

Reference Standard for Regioisomer Discrimination in Forensic and Analytical Chemistry

The distinct melting point of Thiobuscaline hydrochloride (154–155 °C) [4] provides a definitive analytical benchmark for distinguishing this compound from its regioisomer, 2C-T-19 HCl (207–209 °C) [5]. Forensic and analytical laboratories requiring unambiguous identification of these isomeric 4-butylthio-substituted phenethylamines can utilize this quantitative difference as a primary screening method. Procurement of authenticated Thiobuscaline reference material is essential for establishing accurate library spectra and for method validation in workflows where regioisomeric purity is critical.

Precursor for Targeted Medicinal Chemistry Optimization of Partial Efficacy

Medicinal chemistry programs exploring the 3,5-dimethoxyphenethylamine scaffold may select Thiobuscaline as a starting point for optimization campaigns aimed at modulating 5-HT₂A efficacy. The class-level inference that 3,5-dimethoxy substitution attenuates receptor affinity relative to the 2,5-dimethoxy pattern [2][3] suggests that Thiobuscaline and its derivatives may occupy a unique pharmacological space characterized by partial agonism. This profile is of interest for developing compounds with reduced potential for intense psychedelic effects while retaining potential therapeutic properties, and Thiobuscaline's defined human dosage and duration [4] provide a reliable baseline for in vivo pharmacological studies.

Technical Documentation Hub

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